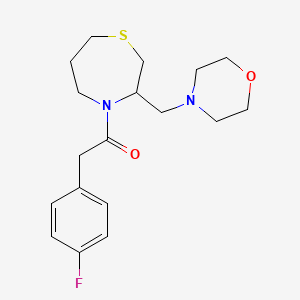

2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2O2S/c19-16-4-2-15(3-5-16)12-18(22)21-6-1-11-24-14-17(21)13-20-7-9-23-10-8-20/h2-5,17H,1,6-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADLFTACZPOKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CSC1)CN2CCOCC2)C(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Morpholinomethyl Group: This step involves the reaction of the thiazepane intermediate with morpholine in the presence of a suitable catalyst.

Attachment of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the morpholinomethyl group can form hydrogen bonds with amino acid residues. The thiazepane ring may contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Substituent Variations on the 1,4-Thiazepane Ring

The target compound’s morpholinomethyl substitution at the 3-position of the thiazepane distinguishes it from analogs:

- Pyrrolidinylmethyl substitution: describes 2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone (CAS 1421442-26-3), where the pyrrolidine (a five-membered saturated amine ring) replaces morpholine.

- Unsubstituted thiazepane: Compounds like (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone () lack morpholinomethyl or similar groups, reducing hydrogen-bonding capacity .

Variations in the Ketone Substituent

- Ethanone vs. methanone: The target compound’s ethanone group (CH2-C=O) provides greater flexibility compared to methanone derivatives (C=O directly attached to thiazepane), as seen in (3-Fluorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone (). This flexibility may influence conformational stability in biological systems .

- Thioether vs. aryl groups: ’s 2-(Benzylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone (CAS 1421504-91-7) replaces the 4-fluorophenyl group with a benzylthio (S-CH2-C6H5) moiety.

Fluorophenyl Positional Isomerism

Molecular Weight and Formula Comparisons

Research Implications and Challenges

- Pharmacological Potential: The morpholinomethyl group (common in blood-brain barrier-penetrant drugs) and fluorophenyl moiety (enhances metabolic stability) suggest CNS or antimicrobial applications.

- Data Gaps : Physical properties (melting point, solubility) and spectroscopic data (NMR, MS) are absent for most compounds, limiting comparative analysis.

- Computational Modeling : Molecular docking studies could elucidate how substituent variations affect binding to hypothetical targets (e.g., enzymes, receptors).

Biological Activity

The compound 2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 281.37 g/mol

- CAS Number : Not specified

This compound features a fluorophenyl group and a morpholinomethyl thiazepan moiety, which contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Voltage-Gated Ion Channels : Similar compounds have shown modulation of sodium and calcium channels, which are critical for neuronal excitability and neurotransmitter release .

- GABA Transporters : The compound may influence GABAergic signaling, potentially providing anxiolytic or anticonvulsant effects .

Case Studies and Experimental Findings

- Antinociceptive Activity : In vitro studies have demonstrated that compounds with similar structures exhibit moderate inhibition of pain pathways. This suggests that this compound may also possess analgesic properties .

- Neuroprotective Effects : Compounds targeting voltage-gated sodium channels have been linked to neuroprotection in various models of neurological disorders. This raises the possibility that our compound could offer therapeutic benefits in conditions like epilepsy or neuropathic pain .

Comparative Biological Activity Table

Q & A

Q. What are the recommended synthetic routes for 2-(4-Fluorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone?

- Methodological Answer : The synthesis of fluorophenyl-ethanone derivatives often employs Friedel-Crafts acylation to introduce the ketone group. For example, analogous compounds like 1-(3-Fluoro-4-propoxyphenyl)ethanone are synthesized using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions . For the target compound, a multi-step approach is likely required:

Morpholinomethyl-thiazepane synthesis : Functionalize the thiazepane core with morpholine via reductive amination or alkylation.

Coupling with fluorophenyl-acetyl group : Use cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution to attach the 4-fluorophenyl-ethanone moiety.

Optimize reaction conditions (solvent, temperature) using TLC or HPLC for monitoring .

Q. How can the compound’s structure be characterized crystallographically?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Key steps:

- Grow high-quality crystals via vapor diffusion or slow evaporation.

- Collect data at low temperature (e.g., 100 K) to minimize thermal motion.

- Refine with SHELXL, ensuring R-factors < 0.05 for high precision .

Example parameters from similar compounds:

| Parameter | Value | Source Compound |

|---|---|---|

| R factor | 0.053–0.139 | (2E)-3-(4-Fluorophenyl) |

| Data-to-parameter | 16.8 | (2Z)-oxazolidin-2-ylidene |

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Based on safety data for structurally related compounds:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid vapor inhalation .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in sealed containers under dry, inert atmosphere (N₂ or Ar) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer : Use a multi-technique validation approach :

- NMR : Compare experimental H/C shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)).

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positions .

Example workflow:

| Technique | Application | Reference |

|---|---|---|

| HRMS | Exact mass verification (e.g., 438.142 Da) | |

| DFT-NMR | Predict chemical shifts for validation |

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., GPCRs)?

- Methodological Answer : Combine molecular docking and MD simulations :

Docking : Use AutoDock Vina or Schrödinger to model binding poses in receptors (e.g., serotonin receptors, common for benzodiazepine analogs ).

MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability.

Free Energy Calculations : Apply MM/GBSA to estimate binding affinities .

Key parameters for docking:

| Software | Grid Box Size (ų) | Exhaustiveness |

|---|---|---|

| AutoDock Vina | 20 × 20 × 20 | 8 |

Q. How to address discrepancies in thermal stability data (e.g., DSC vs. TGA)?

- Methodological Answer : Analyze decomposition pathways:

- TGA : Measure mass loss under N₂ or air to identify degradation steps.

- DSC : Correlate endothermic/exothermic peaks with TGA events.

Example data from analogous compounds:

| Technique | Observation (4'-Fluoroacetophenone) | Reference |

|---|---|---|

| Tboil | 469.2 K | |

| DSC | Melting point ~373 K | |

| Use Kissinger analysis for activation energy of thermal events . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.